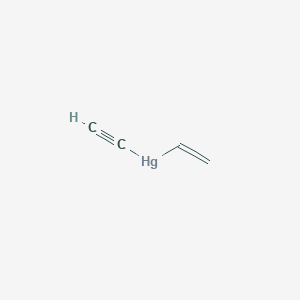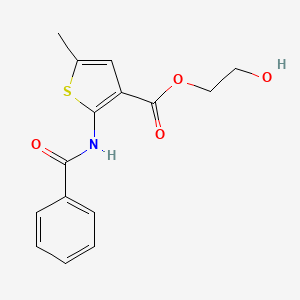
3-Thiophenecarboxylic acid, 2-(benzoylamino)-5-methyl-, 2-hydroxyethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiophenecarboxylic acid, 2-(benzoylamino)-5-methyl-, 2-hydroxyethyl ester is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a thiophene ring substituted with a benzoylamino group, a methyl group, and a hydroxyethyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 2-(benzoylamino)-5-methyl-, 2-hydroxyethyl ester typically involves multiple steps, including the formation of the thiophene ring, introduction of the benzoylamino group, and esterification. One common method involves the bromination of 3-thiophenecarboxylic acid followed by esterification with hydroxyethyl ester using triphenylphosphine (TPP) and diethylazodicarboxylate (DEAD) as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Thiophenecarboxylic acid, 2-(benzoylamino)-5-methyl-, 2-hydroxyethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nucleophiles such as amines can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives and substituted amines.
Aplicaciones Científicas De Investigación
3-Thiophenecarboxylic acid, 2-(benzoylamino)-5-methyl-, 2-hydroxyethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-Thiophenecarboxylic acid, 2-(benzoylamino)-5-methyl-, 2-hydroxyethyl ester involves its interaction with specific molecular targets and pathways. The compound’s aromatic thiophene ring allows it to participate in π-π interactions with proteins and enzymes, potentially inhibiting their activity. The benzoylamino group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar aromatic properties.
2-(Benzoylamino)thiophene: Lacks the ester group but shares the benzoylamino substitution.
5-Methylthiophene-2-carboxylic acid: Similar structure but without the benzoylamino group.
Uniqueness
3-Thiophenecarboxylic acid, 2-(benzoylamino)-5-methyl-, 2-hydroxyethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl ester group enhances its solubility and potential for further chemical modifications.
Propiedades
Número CAS |
78033-82-6 |
|---|---|
Fórmula molecular |
C15H15NO4S |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
2-hydroxyethyl 2-benzamido-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H15NO4S/c1-10-9-12(15(19)20-8-7-17)14(21-10)16-13(18)11-5-3-2-4-6-11/h2-6,9,17H,7-8H2,1H3,(H,16,18) |
Clave InChI |
TWRLZPREVIRNOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


stannane](/img/structure/B14430314.png)
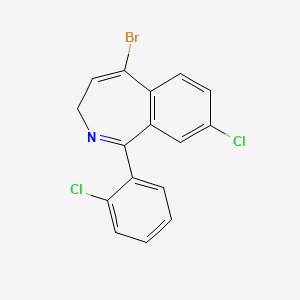
![(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane](/img/structure/B14430321.png)
![Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14430324.png)
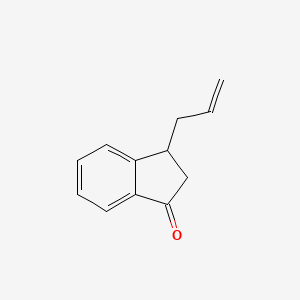
![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)
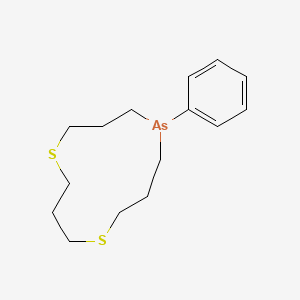
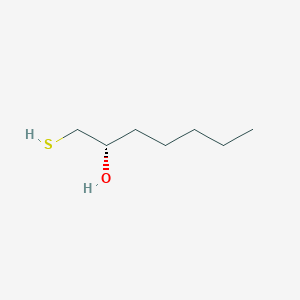
![4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14430371.png)
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)


